1-Pyrenedodecanoic acid
Overview
Description
Amine-Reactive hydrophobic fluorescent probe can be used to create environment-sensitive bioconjugates.
Mechanism of Action
Target of Action
1-Pyrenedodecanoic acid is a fluorescent lipid analog that primarily targets cell membranes and lipid bilayers . It incorporates into these structures, providing a means to study their properties and behaviors .
Mode of Action
The compound’s interaction with its targets is largely due to its hydrophobic nature . This characteristic allows it to integrate into lipid-rich environments, such as cell membranes and lipid bilayers . Once incorporated, it can form micelles with other lipids, such as triglycerides and phospholipids .
Biochemical Pathways
It can also be used in lipase enzyme assays , suggesting a potential involvement in lipid metabolism pathways.
Pharmacokinetics
Details about the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently limited. Its solubility in dmso suggests that it may have good bioavailability, as DMSO is often used to enhance the absorption of compounds.
Result of Action
The primary result of this compound’s action is an increase in fluorescence when the probe is introduced into a hydrophobic environment . This property makes it a valuable tool for studying the uptake of fluorescent fatty acids into cells .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its fluorescence properties may be affected by the surrounding pH, temperature, and the presence of other molecules. Additionally, its stability and efficacy may be influenced by storage conditions .
Biochemical Analysis
Biochemical Properties
1-Pyrenedodecanoic acid is a fluorescent lipid analog . It incorporates into membranes and lipid bilayers . It can be formed into micelles with other lipids (triglycerides, phospholipids) . It is used for fluorescent labeling, measurement of membrane fluidity and lipase enzyme assays .
Cellular Effects
It is known that it influences cell function by incorporating into membranes and lipid bilayers .
Molecular Mechanism
The molecular mechanism of this compound is primarily based on its ability to incorporate into membranes and lipid bilayers . This incorporation can influence the fluidity of the membrane and potentially impact various cellular processes .
Temporal Effects in Laboratory Settings
It is known that it is a stable compound that can be stored at room temperature .
Properties
IUPAC Name |
12-pyren-1-yldodecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O2/c29-26(30)14-9-7-5-3-1-2-4-6-8-11-21-15-16-24-18-17-22-12-10-13-23-19-20-25(21)28(24)27(22)23/h10,12-13,15-20H,1-9,11,14H2,(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JORFLUCVQONOPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00219216 | |
Record name | 12-(1-Pyrene)dodecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00219216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69168-45-2 | |
Record name | 12-(1-Pyrene)dodecanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069168452 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 12-(1-Pyrene)dodecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00219216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Pyrenedodecanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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